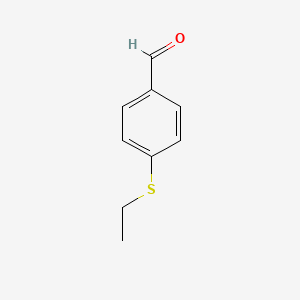

4-(Ethylthio)benzaldehyde

Description

BenchChem offers high-quality 4-(Ethylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRKZLUVZOFDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426515 | |

| Record name | 4-(Ethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84211-94-9 | |

| Record name | 4-(Ethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Ethylthio)benzaldehyde CAS number and properties

An In-depth Technical Guide to 4-(Ethylthio)benzaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-(Ethylthio)benzaldehyde. It moves beyond a simple data sheet to provide in-depth, field-proven insights into the synthesis, properties, reactivity, and applications of this versatile chemical intermediate. The protocols and mechanistic discussions are grounded in established chemical principles to ensure both accuracy and practical utility in a laboratory setting.

Core Chemical Identity and Properties

4-(Ethylthio)benzaldehyde, identified by the CAS Number 84211-94-9 , is an aromatic aldehyde featuring an ethylthio (-SCH₂CH₃) substituent at the para position of the benzene ring.[1] This unique combination of a reactive aldehyde functional group and a sulfur-containing moiety makes it a valuable building block in organic synthesis. The ethylthio group modulates the electronic properties of the benzaldehyde core, influencing its reactivity and providing a site for further chemical modification.

Physicochemical and Spectroscopic Data Summary

The fundamental properties of 4-(Ethylthio)benzaldehyde are summarized below. These values are critical for planning reactions, purification procedures, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 84211-94-9 | [1] |

| Molecular Formula | C₉H₁₀OS | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| IUPAC Name | 4-(ethylsulfanyl)benzaldehyde | [1] |

| Appearance | Not explicitly detailed in sources, but related thio-benzaldehydes are often liquids or low-melting solids. | |

| Boiling Point | Data not available; for context, the related 4-(methylthio)benzaldehyde boils at 86-90 °C at 1 mmHg. | |

| Density | Data not available; for context, the related 4-(methylthio)benzaldehyde has a density of 1.144 g/mL at 25 °C. | |

| Solubility | Expected to be miscible with common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and immiscible with water. |

Spectroscopic data confirms the structure of the molecule, with key signals corresponding to its distinct functional groups.[1]

-

Infrared (IR) Spectroscopy : Expected to show a strong carbonyl (C=O) stretch around 1700 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and C-S stretching in the fingerprint region.

-

Mass Spectrometry (MS) : The molecular ion peak (M+) would be observed at m/z = 166. Key fragmentation patterns would likely involve the loss of the aldehyde proton (-1), the ethyl group (-29), or the entire ethylthio group.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-(Ethylthio)benzaldehyde is not commonly detailed in readily available literature. However, a robust and logical pathway can be designed based on well-established reactions for analogous compounds, such as the nucleophilic aromatic substitution of an activated aryl halide.[2] The protocol described below is a self-validating system, where the choice of reagents and conditions is dictated by mechanistic principles to maximize yield and purity.

Workflow for Synthesis of 4-(Ethylthio)benzaldehyde

Caption: A validated workflow for the synthesis and purification of 4-(Ethylthio)benzaldehyde.

Detailed Experimental Protocol

Objective: To synthesize 4-(Ethylthio)benzaldehyde from 4-fluorobenzaldehyde and ethanethiol.

Causality: 4-Fluorobenzaldehyde is chosen as the starting material because the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution, activated by the electron-withdrawing aldehyde group at the para-position. Potassium carbonate serves as a mild base to deprotonate the ethanethiol in situ, forming the ethylthiolate nucleophile without causing unwanted side reactions. DMF is the solvent of choice due to its high boiling point and its ability to dissolve the reagents and facilitate the substitution reaction.

Methodology:

-

Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Nucleophilic Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add ethanethiol (1.2 eq) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-fluorobenzaldehyde spot.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the residue using flash column chromatography (silica gel, with a hexane/ethyl acetate gradient) to obtain pure 4-(Ethylthio)benzaldehyde.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.

Chemical Reactivity and Synthetic Utility

4-(Ethylthio)benzaldehyde is a bifunctional molecule, with two primary sites of reactivity: the aldehyde group and the sulfur atom. This dual reactivity is the source of its versatility as a synthetic intermediate.

Reactivity Map

Caption: Key reaction pathways for 4-(Ethylthio)benzaldehyde.

-

Reactions at the Aldehyde Group: The aldehyde is the more traditionally reactive site. It can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol. Its most significant utility comes from condensation reactions. For instance, reaction with primary amines yields Schiff bases (imines), while Claisen-Schmidt condensation with acetophenones produces chalcones.[3] These scaffolds are prevalent in medicinal chemistry.

-

Reactions at the Sulfur Atom: The ethylthio group can be selectively oxidized. Mild oxidation (e.g., with one equivalent of m-CPBA) will yield the corresponding sulfoxide, while stronger oxidation (e.g., with excess oxidizing agent) will produce the sulfone. This allows for the synthesis of a family of related compounds with modulated electronic and steric properties, which is highly valuable in structure-activity relationship (SAR) studies during drug development.

Applications in Drug Development and Materials Science

While specific applications for 4-(Ethylthio)benzaldehyde are not extensively documented, its structural similarity to 4-(methylthio)benzaldehyde allows for well-grounded extrapolation of its potential uses.[4] The primary value of this compound lies in its role as a versatile intermediate.

-

Pharmaceutical Synthesis: The aldehyde functionality is a gateway to numerous heterocyclic and complex structures. Thio-substituted benzaldehydes are used as building blocks for compounds with analgesic, anti-inflammatory, antibacterial, and antioxidant properties.[4][5] The ethyl group, compared to a methyl group, can enhance lipophilicity, potentially improving pharmacokinetic properties like membrane permeability and metabolic stability of a final drug candidate. Studies on benzaldehyde itself have shown it can act as an absorption promoter, enhancing the bioavailability of other drugs by disturbing the lipid bilayer of cell membranes.[6]

-

Agrochemicals: Similar to its pharmaceutical applications, this compound can serve as a precursor for pesticides and other crop protection agents.[4]

-

Materials Science: The aromatic core and sulfur atom give this molecule interesting electronic properties. Its derivatives can be explored for use in the synthesis of dyes, pigments, and functional organic materials.[4]

Safety, Handling, and Storage

-

Hazards: Likely to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[8][9] Some related compounds are classified as combustible liquids.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

References

-

PubChem. 4-(Ethylthio)benzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. National Center for Biotechnology Information. [Link]

-

ChemBK. 2,5-DIMETHOXY-4-ETHYLTHIOBENZALDEHYDE. [Link]

-

DAX CHEM. 4-(Methylthio)benzaldehyde: Synthesis, Properties, and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. [Link]

-

PubChem. 4-(Methylthio)benzaldehyde. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-(Methylthio)benzaldehyde. [Link]

-

Pharmaffiliates. 4-(Ethylthio)-2,5-dimethoxybenzaldehyde. [Link]

-

SpectraBase. 2,5-Dimethoxy-4-(ethylthio)benzaldehyde. [Link]

-

Rhodium.ws. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. [Link]

-

Sciencemadness.org. 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. [Link]

-

NIST. Benzaldehyde, 4-ethyl-. [Link]

-

Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

Sources

- 1. 4-(Ethylthio)benzaldehyde | C9H10OS | CID 7006654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]

- 6. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(Methylthio)benzaldehyde(3446-89-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

4-(Ethylthio)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-(Ethylthio)benzaldehyde for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 4-(Ethylthio)benzaldehyde (CAS No: 84211-94-9), a pivotal organosulfur aromatic aldehyde. We delve into its fundamental molecular and physicochemical properties, explore common synthetic pathways with mechanistic insights, and detail its applications as a versatile intermediate in the fields of pharmaceutical development and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and critical safety information grounded in authoritative sources.

Core Molecular & Physicochemical Properties

4-(Ethylthio)benzaldehyde is an aromatic aldehyde distinguished by an ethylthio (-S-CH₂CH₃) substituent at the para position of the benzene ring. This substitution imparts unique electronic and lipophilic characteristics that are leveraged in further chemical synthesis. Its core identifiers and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀OS | [1][2][3] |

| Molecular Weight | 166.24 g/mol | [1] |

| IUPAC Name | 4-(ethylsulfanyl)benzaldehyde | [1][3] |

| CAS Number | 84211-94-9 | [1][3][4] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 151-153 °C at 15 mmHg | [4] |

| Refractive Index | 1.6230-1.6270 @ 20°C | [3] |

| InChI Key | LPRKZLUVZOFDDT-UHFFFAOYSA-N | [1][3] |

| SMILES | CCSC1=CC=C(C=C1)C=O | [1][3] |

Synthesis & Mechanistic Insights

The synthesis of 4-alkylthio benzaldehydes is a subject of significant interest, with methodologies evolving to favor efficiency and greener chemical principles. While multiple routes exist, a common and effective strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-bromobenzaldehyde, with an ethylthiolate source.

The causality behind this choice of pathway is rooted in the reactivity of the starting materials. The bromine atom on the 4-bromobenzaldehyde is a good leaving group, and the electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, particularly at the para position. The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the thiolate salt, thereby increasing the nucleophilicity of the ethylthiolate anion.

A generalized workflow for this synthetic approach is illustrated below.

Caption: Application pathways stemming from 4-(Ethylthio)benzaldehyde's reactivity.

Experimental Protocols

The following protocols are provided as illustrative examples. All procedures should be conducted by trained personnel in a properly ventilated chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-(Ethylthio)benzaldehyde via Nucleophilic Substitution

This protocol is adapted from general methods described for the synthesis of analogous compounds. [5]

-

Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen), add anhydrous potassium carbonate (1.2 equivalents) to dry dimethylformamide (DMF).

-

Thiolate Formation: Cool the suspension in an ice bath. Slowly add ethanethiol (1.1 equivalents) dropwise to the mixture with vigorous stirring. Allow the mixture to stir for 20 minutes to form the potassium ethylthiolate salt.

-

Nucleophilic Substitution: Dissolve 4-bromobenzaldehyde (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the reaction flask.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid product.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol demonstrates a common downstream application of the title compound.

-

Setup: Dissolve 4-(Ethylthio)benzaldehyde (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: Add a solution of a primary amine (e.g., aniline, 1.0 equivalent) in ethanol to the flask.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. The formation of the imine product can often be observed as a color change or the precipitation of a solid.

-

Isolation: If a precipitate forms, cool the mixture to room temperature, and collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Safety, Handling, and Storage

Proper handling is essential when working with 4-(Ethylthio)benzaldehyde and its precursors. The following information is synthesized from material safety data sheets (MSDS). [2][6][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. [7] * Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. [8] * Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. [2][8]* Handling:

-

Avoid contact with skin, eyes, and clothing. [2] * Avoid ingestion and inhalation. [2] * Wash hands thoroughly after handling. [7] * Keep away from incompatible materials such as strong oxidizing agents and strong bases. * Storage:

-

Store in a tightly closed container. * Keep in a cool, dry, and well-ventilated place away from heat and sources of ignition. [7] * The compound may be air sensitive. [4]* First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. [8] * Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [8] * Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. [8] * Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. [8]

-

Conclusion

4-(Ethylthio)benzaldehyde, with a molecular formula of C₉H₁₀OS and a molecular weight of 166.24 g/mol , is more than a simple chemical. It is a strategic building block whose unique combination of an aldehyde and an ethylthio group provides a gateway to a vast landscape of complex molecules. Its role in the synthesis of potential pharmaceuticals and advanced materials underscores its importance in modern chemical research. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for harnessing its full potential in the laboratory and beyond.

References

-

PubChem. (n.d.). Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Ethylthio)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 2,5-DIMETHOXY-4-ETHYLTHIOBENZALDEHYDE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. Retrieved from [Link]

-

Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

Frontiers in Pharmacology. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

Sources

- 1. 4-(Ethylthio)benzaldehyde | C9H10OS | CID 7006654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.nl [fishersci.nl]

- 3. 4-(Ethylthio)benzaldehyde, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4-(ETHYLTHIO)BENZALDEHYDE | 84211-94-9 [amp.chemicalbook.com]

- 5. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 4-(Methylthio)benzaldehyde(3446-89-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to 4-(Ethylthio)benzaldehyde: Properties, Synthesis, and Applications in Chemical Research

Prepared by: Gemini, Senior Application Scientist

Introduction and Core Identifiers

4-(Ethylthio)benzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and an ethylthio (ethylsulfanyl) moiety, makes it a valuable building block for constructing more complex molecules. The presence of the sulfur-containing group can impart unique electronic properties and modulate the lipophilicity of derivative compounds, a feature of significant interest in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, and its potential applications for researchers and drug development professionals.

The primary identifier for this compound is its IUPAC name, 4-(ethylsulfanyl)benzaldehyde .[1][2] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Common Synonyms:

-

4-(Ethylthio)benzaldehyde[1]

-

4-(Ethylsulfanyl)Benzaldehyde[1]

-

4-ethylthiobenzaldehyde[1]

-

Benzaldehyde, 4-(ethylthio)-

Key Chemical Identifiers:

-

CAS Number: 84211-94-9[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-(Ethylthio)benzaldehyde define its behavior in chemical reactions and its handling requirements. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value / Description | Source(s) |

| Molecular Weight | 166.24 g/mol | [1] |

| Appearance | Clear, colorless to yellow liquid | [2] |

| Assay (by GC) | ≥97.5% | [2] |

| Refractive Index (n20/D) | 1.6230 - 1.6270 @ 20°C | [2] |

| Boiling Point | 86-90 °C at 1 mmHg (for the analogous 4-(methylthio)benzaldehyde) | |

| Density | 1.144 g/mL at 25 °C (for the analogous 4-(methylthio)benzaldehyde) |

Spectroscopic Profile: While specific spectral data for 4-(Ethylthio)benzaldehyde requires direct acquisition, its structure allows for predictable spectroscopic signatures based on well-established principles and data from analogous compounds like 4-(methylthio)benzaldehyde.[4]

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), two doublets in the aromatic region (~7.5-7.8 ppm), a quartet for the methylene (-CH₂-) protons of the ethyl group (~2.9 ppm), and a triplet for the methyl (-CH₃) protons (~1.3 ppm).

-

¹³C NMR: Key signals would appear for the carbonyl carbon (~191 ppm), the aromatic carbons (125-150 ppm), and the aliphatic carbons of the ethyl group.

-

FTIR: Characteristic absorption bands would be observed for the aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretch (~2820 and 2720 cm⁻¹), as well as aromatic C=C stretching vibrations.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A reliable and scalable method for synthesizing 4-(Ethylthio)benzaldehyde is via a nucleophilic aromatic substitution (SNAr) reaction. This approach is chosen for its efficiency and the commercial availability of the starting materials. The protocol described below uses 4-fluorobenzaldehyde as the substrate, as the highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack, making it an excellent leaving group.

Causality of Experimental Choices:

-

Substrate: 4-Fluorobenzaldehyde is selected over other 4-halobenzaldehydes (Cl, Br) because the C-F bond, while strong, makes the ipso-carbon highly electrophilic, accelerating the rate-determining nucleophilic attack step of the SNAr mechanism.

-

Nucleophile: Ethanethiol is the source of the ethylthio group. It is deprotonated in situ by a base to form the more potent nucleophile, ethanethiolate.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong, non-nucleophilic base, making it ideal for deprotonating the thiol without competing in the substitution reaction or causing unwanted side reactions with the aldehyde.

-

Solvent: Dimethylformamide (DMF) is a polar aprotic solvent. Its high dielectric constant helps to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, and it effectively solvates the potassium cation while leaving the thiolate anion relatively "naked" and highly reactive, thereby increasing the reaction rate.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-(Ethylthio)benzaldehyde.

Step-by-Step Methodology

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

-

Reagent Addition: Begin stirring the suspension and purge the flask with nitrogen. Add ethanethiol (1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (4-fluorobenzaldehyde) is consumed (typically 4-6 hours).

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water, which will precipitate the crude product and dissolve the inorganic salts.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Workup - Washing: Combine the organic layers and wash them with brine to remove residual DMF and water.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 4-(Ethylthio)benzaldehyde.

Applications in Drug Discovery and Chemical Synthesis

The true utility of 4-(Ethylthio)benzaldehyde lies in its versatility as a synthetic precursor. The aldehyde functionality is a gateway to numerous chemical transformations, while the ethylthio group provides a handle for tuning the steric and electronic properties of the final molecule.

Role as a Bioactive Scaffold Precursor: In drug development, core molecular structures known as scaffolds are often modified to create libraries of compounds for biological screening. 4-(Ethylthio)benzaldehyde is an excellent starting material for generating scaffolds with known biological relevance.

-

Synthesis of Chalcones: A primary application is in the synthesis of chalcones via the Claisen-Schmidt condensation.[5] Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] The reaction involves the base-catalyzed condensation of 4-(Ethylthio)benzaldehyde with an appropriate acetophenone. The ethylthio group in the resulting chalcone can enhance its lipophilicity, which may improve its membrane permeability and overall bioavailability—a critical consideration in drug design.[6]

-

Pharmaceutical Intermediates: The compound serves as a building block for various active pharmaceutical ingredients (APIs).[2][7] Its derivatives are explored for developing analgesic and anti-inflammatory drugs.[7]

-

Agrochemicals and Dyes: It is also used as a precursor in the synthesis of pesticides and specialized dyes, where the thioether linkage can contribute to the final product's stability and chromophoric properties.[7]

Application Workflow: Chalcone Synthesis

Sources

- 1. 4-(Ethylthio)benzaldehyde | C9H10OS | CID 7006654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Ethylthio)benzaldehyde, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. fishersci.nl [fishersci.nl]

- 4. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 7. nbinno.com [nbinno.com]

Physical and chemical properties of 4-(Ethylthio)benzaldehyde

An In-depth Technical Guide to 4-(Ethylthio)benzaldehyde

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 4-(Ethylthio)benzaldehyde (CAS No. 84211-94-9). We will delve into its core physicochemical properties, spectroscopic signature, chemical reactivity, synthetic pathways, and applications, providing field-proven insights and detailed experimental protocols.

Introduction and Strategic Importance

4-(Ethylthio)benzaldehyde is a bifunctional aromatic compound featuring a reactive aldehyde group and an ethylthio (ethylsulfanyl) moiety. This unique structural combination makes it a valuable and versatile intermediate in organic synthesis. The aldehyde function serves as a linchpin for constructing carbon-carbon and carbon-nitrogen bonds, while the sulfur-containing group can modulate the electronic and steric properties of target molecules, often enhancing their biological activity. Its utility is most pronounced in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials, analogous to its well-studied methylthio counterpart.[1][2] This document provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is paramount for its successful application. These properties dictate reaction conditions, purification strategies, and structural confirmation.

Core Physicochemical Data

The fundamental physical properties of 4-(Ethylthio)benzaldehyde are summarized below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 84211-94-9 | [3][4] |

| Molecular Formula | C₉H₁₀OS | [3][5] |

| Molecular Weight | 166.24 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Boiling Point | 151-153 °C at 15 mmHg | [4] |

| Refractive Index (n20/D) | 1.6230 - 1.6270 | [4][6] |

| Solubility | Difficult to mix with water | [4] |

| IUPAC Name | 4-(ethylsulfanyl)benzaldehyde | [3][6] |

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure. Below are the expected spectral features for 4-(Ethylthio)benzaldehyde, grounded in established principles of organic spectroscopy.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the proton spectrum is expected to be highly informative.

-

Aldehyde Proton (CHO): A singlet peak between δ 9.8-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group. Its singlet nature arises from the absence of adjacent protons.[7][8]

-

Aromatic Protons (C₆H₄): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets between δ 7.2-7.9 ppm. The protons ortho to the electron-withdrawing aldehyde group will be further downfield than those ortho to the electron-donating ethylthio group.

-

Ethyl Group Protons (CH₂CH₃): A quartet representing the methylene protons (-S-CH₂-) is expected around δ 2.9-3.1 ppm, coupled to the methyl protons. A triplet for the terminal methyl protons (-CH₃) will appear further upfield, around δ 1.3-1.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A distinct peak in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Four signals are expected in the δ 125-150 ppm range. The carbon attached to the sulfur (C-S) and the carbon attached to the aldehyde (C-CHO) will have characteristic shifts influenced by the heteroatoms.

-

Ethyl Group Carbons: Two peaks in the aliphatic region; the methylene carbon (-S-CH₂) around δ 25-30 ppm and the methyl carbon (-CH₃) around δ 14-16 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1690-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[8]

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.[3]

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A prominent peak at m/z = 166, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect a significant fragment at m/z = 165 ([M-H]⁺) and m/z = 137 ([M-C₂H₅]⁺), resulting from the loss of the ethyl group. Another common fragmentation would be the loss of the formyl radical (CHO) to give a peak at m/z = 137.

-

Chemical Reactivity and Synthetic Pathways

The synthetic utility of 4-(Ethylthio)benzaldehyde is rooted in the distinct and predictable reactivity of its aldehyde and thioether functionalities. This allows for selective transformations, making it a powerful building block.

Key Reaction Pathways

The diagram below illustrates the principal transformations possible from 4-(Ethylthio)benzaldehyde. The aldehyde group serves as an electrophilic center for nucleophilic additions and condensations, while the sulfur atom is susceptible to oxidation.

Caption: Key reactive pathways of 4-(Ethylthio)benzaldehyde.

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

A robust and scalable synthesis of 4-(Ethylthio)benzaldehyde can be achieved via the nucleophilic aromatic substitution (SₙAr) of an activated aryl halide. 4-Fluorobenzaldehyde is an excellent substrate due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

Reaction: 4-Fluorobenzaldehyde + Sodium Ethanethiolate → 4-(Ethylthio)benzaldehyde + Sodium Fluoride

Step-by-Step Methodology:

-

Preparation of Sodium Ethanethiolate: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Causality: Using NaH, a strong non-nucleophilic base, ensures complete deprotonation of the thiol to form the potent nucleophile, ethanethiolate, without competing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Thiol Addition: Slowly add ethanethiol (1.0 equivalent) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the thiolate.

-

SₙAr Reaction: To this solution, add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup and Isolation: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Self-Validation: The aqueous workup removes inorganic salts (NaF, excess NaH quench products) and any remaining THF. The brine wash removes residual water from the organic layer.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(Ethylthio)benzaldehyde.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 4-(Ethylthio)benzaldehyde.

Applications in Drug Development and Research

The structural motifs present in 4-(Ethylthio)benzaldehyde make it a precursor for several classes of biologically active molecules.

-

Pharmaceutical Intermediates: It is a key building block for synthesizing compounds with potential therapeutic value. For instance, the aldehyde can be used in condensation reactions to form Schiff bases or chalcones, scaffolds known to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[9][10] The ethylthio group can enhance lipophilicity and modulate binding interactions with biological targets. It serves as a valuable starting material for creating analogs of known drugs, such as COX-2 inhibitors, where a sulfur-containing diaryl heterocyclic core is often present.[11]

-

Agrochemicals: Similar to its methyl analog, this compound can be used to synthesize novel pesticides and herbicides.[1][2] The thioether linkage is a common feature in many active agrochemical ingredients.

-

Materials Science: Derivatives of 4-(Ethylthio)benzaldehyde are explored in the development of organic electronics and functional polymers. The sulfur atom can influence the electronic properties and intermolecular packing of materials.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][12] Avoid contact with skin, eyes, and clothing.[5] Handle in accordance with good industrial hygiene and safety practices.[5][13]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.[12][13] Keep the container tightly closed.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[12][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

-

Conclusion

4-(Ethylthio)benzaldehyde is a high-value synthetic intermediate with a well-defined physicochemical profile and predictable reactivity. Its dual functionality provides chemists with a versatile tool for constructing complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science. By understanding its properties and employing robust synthetic and handling protocols as detailed in this guide, researchers can effectively leverage this compound to advance their scientific and developmental objectives.

References

-

PubChem. (n.d.). 4-(Ethylthio)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 2,5-DIMETHOXY-4-ETHYLTHIOBENZALDEHYDE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-(Methylthio)benzaldehyde. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [Link]

-

Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxy-4-(ethylthio)benzaldehyde. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Department of Chemistry. Retrieved from [Link]

-

Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylthio)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Ethylthio)benzaldehyde | C9H10OS | CID 7006654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(ETHYLTHIO)BENZALDEHYDE | 84211-94-9 [amp.chemicalbook.com]

- 5. fishersci.nl [fishersci.nl]

- 6. 4-(Ethylthio)benzaldehyde, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. juniv.edu [juniv.edu]

- 11. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]

- 12. 4-(Methylthio)benzaldehyde(3446-89-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

4-(Ethylthio)benzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Ethylthio)benzaldehyde in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical research. This guide provides a detailed examination of the solubility characteristics of 4-(ethylthio)benzaldehyde (C₉H₁₀OS), a key intermediate in various synthetic pathways. By integrating an analysis of its physicochemical properties with established chemical principles, we offer predictive insights into its behavior across a spectrum of common organic solvents. Furthermore, this document outlines a robust, field-proven experimental protocol for the quantitative determination of solubility, ensuring researchers can validate these predictions and generate reliable data for their specific applications.

Introduction: The Significance of Solubility

4-(Ethylthio)benzaldehyde is an aromatic aldehyde containing a thioether functional group. Its molecular structure, which combines a polar carbonyl group with a largely nonpolar substituted benzene ring, gives rise to a nuanced solubility profile that is critical for its practical application. In drug development and chemical synthesis, solvent selection dictates reaction kinetics, influences crystallization and purification processes, and is fundamental to formulating stable and bioavailable end-products. An imprecise understanding of a compound's solubility can lead to suboptimal yields, purification challenges, and failed formulations. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with 4-(ethylthio)benzaldehyde.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a reliable guide, meaning substances with similar polarities and intermolecular force capabilities tend to be miscible.[1][2]

The key physicochemical properties of 4-(ethylthio)benzaldehyde are summarized below:

| Property | Value | Source | Impact on Solubility |

| Molecular Formula | C₉H₁₀OS | [3][4] | The formula indicates a significant hydrocarbon content relative to heteroatoms. |

| Molecular Weight | 166.24 g/mol | [3] | A moderate molecular weight; size can influence the energy required to disrupt the crystal lattice (if solid) and solvate the molecule. |

| Appearance | Clear colorless to yellow liquid | [4] | As a liquid, dissolution does not require overcoming crystal lattice energy, simplifying the process. |

| XLogP3-AA | 2.3 | [3] | This octanol-water partition coefficient suggests moderate lipophilicity, predicting a preference for nonpolar organic solvents over water. |

| Hydrogen Bond Donors | 0 | [3] | The molecule cannot donate hydrogen bonds, limiting its interaction with certain protic solvents. |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Sulfur) | [3] | The presence of H-bond acceptors allows for favorable interactions with protic solvents like alcohols. |

| Topological Polar Surface Area | 42.4 Ų | [3] | This value indicates a moderate degree of polarity, arising primarily from the carbonyl (C=O) group. |

Expert Analysis: The structure of 4-(ethylthio)benzaldehyde presents a duality. The benzene ring and the ethyl group (C₂H₅) are nonpolar and will interact favorably with nonpolar solvents through London dispersion forces. Conversely, the aldehyde (C=O) group is highly polar, creating a significant dipole moment that allows for strong dipole-dipole interactions with polar solvents.[5] The sulfur atom also contributes to the molecule's polarity. This dual nature predicts broad solubility in many organic solvents but poor solubility in water, where the large nonpolar moiety would disrupt the strong hydrogen-bonding network of water molecules.[6][7]

Predicted Solubility Profile

Based on the physicochemical analysis and general solubility rules for aldehydes and ketones, a qualitative solubility profile for 4-(ethylthio)benzaldehyde can be predicted.[6] Aldehydes are known to be fairly soluble in most common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar aromatic ring and ethyl group allow for strong van der Waals (London dispersion) forces with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the polar carbonyl group of the solute and the polar groups of the solvent dominate, leading to excellent miscibility.[8] |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | The compound can act as a hydrogen bond acceptor with the solvent's hydroxyl group, in addition to favorable dipole-dipole interactions.[5][7] |

| Aqueous | Water | Low / Immiscible | The large, hydrophobic benzene ring and ethyl group dominate the molecule's character, preventing significant interaction with the highly polar, hydrogen-bonded network of water. The analogous 4-(methylthio)benzaldehyde is reported as not miscible in water.[9] |

A Self-Validating Protocol for Quantitative Solubility Determination

While predictions are invaluable for initial screening, empirical data is the gold standard in scientific research. The following protocol describes the isothermal shake-flask method, a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[2]

Principle of the Method

This method is based on achieving a saturated solution at a constant temperature, where the dissolved solute is in equilibrium with an excess of undissolved solute. By separating the saturated solution and quantifying the solute concentration, a precise solubility value is obtained. The inclusion of equilibrium confirmation steps ensures the trustworthiness and reproducibility of the results.

Experimental Workflow

Caption: Workflow for Isothermal Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 4-(ethylthio)benzaldehyde into multiple vials for each solvent to be tested. "Excess" means enough solid/liquid will remain undissolved upon reaching equilibrium.

-

Precisely add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials vigorously for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Causality Check (Trustworthiness): To validate that equilibrium has been achieved, take samples at two different time points (e.g., 24h and 48h). If the measured concentrations are statistically identical, equilibrium can be assumed. If not, agitation time must be extended.

-

-

Sample Preparation and Analysis:

-

After agitation, allow the vials to rest in the isothermal bath for at least 30 minutes to let undissolved material settle.

-

Carefully withdraw a sample from the clear supernatant. To ensure no particulate matter is transferred, it is critical to either:

-

Centrifuge the sample and draw from the supernatant, or

-

Filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

-

Accurately dilute the saturated filtrate with a known volume of the appropriate mobile phase (for HPLC) or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Determine the concentration of 4-(ethylthio)benzaldehyde in the diluted sample by comparing its response to a pre-established calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

-

Conclusion

4-(Ethylthio)benzaldehyde exhibits a predictable solubility profile characterized by high solubility in a wide range of common nonpolar and polar organic solvents, and poor solubility in aqueous media. This behavior is a direct result of its molecular structure, which combines a large nonpolar framework with a polar carbonyl functional group. While these predictions provide a strong foundation for solvent selection, the experimental protocol detailed herein offers a robust framework for generating the precise, quantitative data essential for rigorous scientific research, process optimization, and successful drug development.

References

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. [URL: https://www.cengage.com/c/macroscale-and-microscale-organic-experiments-6e-williamson/9780538733335/]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]

- PubChem. (n.d.). Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. National Center for Biotechnology Information.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [URL: https://www.youtube.

- University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Department of Chemistry.

- ChemBK. (n.d.). 2,5-DIMETHOXY-4-ETHYLTHIOBENZALDEHYDE.

- PubChem. (n.d.). 4-(Ethylthio)benzaldehyde. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7006654]

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/Solubility_of_Organic_Compounds]

- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [URL: https://openochem.com/physical-properties-of-ketones-and-aldehydes/]

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [URL: https://ncert.nic.in/textbook.php?lech2=8]

- Sigma-Aldrich. (n.d.). 4-(Methylthio)benzaldehyde 95. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/222771]

- Fluorochem. (2024, December 19). Safety Data Sheet: 3-Methyl-5-(methylthio)benzaldehyde. [URL: https://www.fluorochem.co.uk/sds]

- Thermo Fisher Scientific. (n.d.). 4-(Ethylthio)benzaldehyde, 97+%. [URL: https://www.thermofisher.

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(methylthio)-. [URL: https://www.chemeo.com/cid/76-985-7/Benzaldehyde-4-methylthio.html]

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-(Methylthio)benzaldehyde. [URL: https://www.fishersci.com/store/msds]

- Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-(Methylthio)benzaldehyde. [URL: https://www.fishersci.com/store/msds]

- LibreTexts Chemistry. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [URL: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Basics_of_General_Organic_and_Biological_Chemistry_(Ball_et_al.)/14%3A_Organic_Compounds_of_Oxygen/14.10%3A_Properties_of_Aldehydes_and_Ketones]

- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [URL: https://ecampusontario.pressbooks.pub/basichem/chapter/aldehydes-ketones-properties/]

- ECHEMI. (n.d.). 4-(Methylthio)benzaldehyde SDS. [URL: https://www.echemi.com/sds/4-(methylthio)benzaldehyde-cas-3446-89-7.html]

- Roper, K. (n.d.). Chapter 16 - Aldehydes & Ketones. Chem 306.

- PubChem. (n.d.). 4-(Methylthio)benzaldehyde. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76985]

- ChemicalBook. (2025, July 24). 4-(Methylthio)benzaldehyde. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8854157.htm]

- Solubility of Things. (n.d.). Benzaldehyde. [URL: https://www.solubilityofthings.

- ChemicalBook. (2023, December 27). Polarity of Benzaldehyde. [URL: https://www.chemicalbook.com/Chemical-News/Polarity-of-Benzaldehyde-100-52-7-1011.html]

- Rhodium.ws. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. [URL: http://www.rhodium.ws/chemistry/4-alkylthio-dmb.html]

- Solubility of Things. (n.d.). 4-Nitrobenzaldehyde. [URL: https://www.solubilityofthings.

- ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents. [URL: https://www.researchgate.net/publication/327776118_Thermodynamic_modelling_for_solubility_of_4-nitrobenzaldehyde_in_different_solvents_at_temperature_range_from_27315_to_31315_K_and_mixing_properties_of_solutions]

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. 4-(Ethylthio)benzaldehyde | C9H10OS | CID 7006654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L17624.03 [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]

Spectroscopic Blueprint of 4-(Ethylthio)benzaldehyde: An In-Depth Technical Guide

Introduction

4-(Ethylthio)benzaldehyde, a sulfur-containing aromatic aldehyde, serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, influenced by the interplay between the electron-withdrawing aldehyde group and the electron-donating ethylthio substituent, make it a molecule of significant interest. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-(Ethylthio)benzaldehyde—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering a foundational blueprint for researchers, scientists, and drug development professionals. The interpretation herein is grounded in established principles of spectroscopy and supported by comparative data from analogous structures to ensure scientific rigor.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-(Ethylthio)benzaldehyde are directly correlated with its spectroscopic signatures. The molecule consists of a para-substituted benzene ring, an aldehyde functional group, and an ethylthio group. Each of these components gives rise to characteristic signals in NMR, IR, and MS analyses, which, when interpreted collectively, provide an unambiguous identification of the compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the 4-(Ethylthio)benzaldehyde molecule.

While a publicly available, peer-reviewed experimental spectrum for 4-(ethylthio)benzaldehyde is not readily found, the expected spectral data can be reliably predicted based on extensive data for the closely related analog, 4-(methylthio)benzaldehyde, and established principles of NMR spectroscopy. The primary difference will be observed in the alkyl signals of the thioether group.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides a map of the proton environments in the molecule. The key to interpreting the spectrum lies in understanding how the electronic effects of the aldehyde and ethylthio groups influence the chemical shifts of the aromatic and alkyl protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.95 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, resulting in a characteristic downfield singlet. |

| ~7.78 | Doublet (d) | 2H | Aromatic (H-2, H-6) | These protons are ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. They appear as a doublet due to coupling with H-3 and H-5. |

| ~7.35 | Doublet (d) | 2H | Aromatic (H-3, H-5) | These protons are ortho to the electron-donating ethylthio group, which shields them relative to the H-2/H-6 protons. They appear as a doublet from coupling to their ortho neighbors. |

| ~3.05 | Quartet (q) | 2H | Methylene (-S-CH₂-CH₃) | The methylene protons are adjacent to the sulfur atom and a methyl group. The quartet arises from coupling to the three protons of the methyl group. |

| ~1.38 | Triplet (t) | 3H | Methyl (-S-CH₂-CH₃) | The terminal methyl protons are coupled to the two methylene protons, resulting in a triplet. This upfield signal is characteristic of an ethyl group. |

Causality in Experimental Choices: The choice of a high-field instrument (e.g., 500 MHz) is crucial for resolving the coupling patterns in the aromatic region, which might otherwise appear as a complex multiplet at lower field strengths. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic molecules, providing excellent solubility without interfering proton signals.

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of those carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~191.0 | Aldehyde (C=O) | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to oxygen. Its chemical shift is highly characteristic of aldehydes.[1] |

| ~148.5 | Aromatic (C-4) | This is the ipso-carbon attached to the sulfur atom. The ethylthio group has a moderate deshielding effect on the attached carbon compared to an unsubstituted benzene ring. |

| ~133.5 | Aromatic (C-1) | This ipso-carbon is attached to the aldehyde group and is deshielded. |

| ~130.0 | Aromatic (C-2, C-6) | These carbons are ortho to the aldehyde group and are deshielded. |

| ~125.5 | Aromatic (C-3, C-5) | These carbons are ortho to the ethylthio group and are shielded relative to C-2 and C-6. |

| ~28.0 | Methylene (-S-CH₂) | The methylene carbon is deshielded by the adjacent sulfur atom. |

| ~14.5 | Methyl (-CH₃) | The terminal methyl carbon is the most shielded carbon in the molecule, appearing at a characteristic upfield chemical shift. |

Self-Validating Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-(ethylthio)benzaldehyde directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Transfer and Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and proceed with instrument shimming and data acquisition. The presence of the TMS signal at 0.00 ppm provides an internal reference for accurate chemical shift calibration.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. PubChem indicates that an FTIR spectrum of 4-(ethylthio)benzaldehyde has been recorded on a Bruker Tensor 27 FT-IR instrument.[2]

Key IR Absorption Bands for 4-(Ethylthio)benzaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3050-3100 | C-H Stretch | Aromatic | Medium-Weak |

| ~2900-2980 | C-H Stretch | Aliphatic (Ethyl group) | Medium |

| ~2820 & ~2720 | C-H Stretch | Aldehyde (Fermi doublet) | Weak |

| ~1700 | C=O Stretch | Aldehyde (Carbonyl) | Strong, Sharp |

| ~1590 & ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1200-1300 | C-S Stretch | Thioether | Medium-Weak |

| ~830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene | Strong |

Interpretation of the IR Spectrum:

-

The Carbonyl Stretch (C=O): The most prominent peak in the spectrum is the strong, sharp absorption around 1700 cm⁻¹, which is highly characteristic of the carbonyl group in an aromatic aldehyde.

-

Aldehyde C-H Stretch: The presence of two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet) is a definitive indicator of an aldehyde C-H bond.

-

Aromatic Region: Absorptions in the 1480-1590 cm⁻¹ range confirm the presence of the benzene ring. The strong band around 830 cm⁻¹ is indicative of the 1,4- (para) substitution pattern on the ring.

-

Aliphatic and Thioether Vibrations: The C-H stretching of the ethyl group is observed in the 2900-2980 cm⁻¹ region, while the C-S stretch, which is typically weaker, is expected in the fingerprint region.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of liquid 4-(ethylthio)benzaldehyde directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization. For 4-(ethylthio)benzaldehyde (C₉H₁₀OS), the expected exact mass is 166.0452 Da.[2]

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z (mass-to-charge) | Proposed Fragment | Significance |

| 166 | [M]⁺ | Molecular Ion: Confirms the molecular weight of the compound. |

| 165 | [M-H]⁺ | Loss of the aldehydic hydrogen, a very common fragmentation for aldehydes. |

| 137 | [M-C₂H₅]⁺ | Loss of the ethyl group via cleavage of the S-C₂H₅ bond. |

| 138 | [M-C₂H₄]⁺ | McLafferty rearrangement, if sterically possible, or loss of ethene. |

| 121 | [M-SCH₂CH₃]⁺ | Loss of the entire ethylthio radical. |

| 109 | [C₇H₅S]⁺ | Further fragmentation of the thio-containing fragments. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of a benzene ring. |

Fragmentation Workflow Diagram

Caption: Key EI-MS fragmentation pathways for 4-(ethylthio)benzaldehyde.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of 4-(ethylthio)benzaldehyde (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set the injector temperature to 250°C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min to a final temperature of 280°C.

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

Transfer Line: Set the temperature to 280°C to prevent condensation.

-

-

Injection and Analysis: Inject 1 µL of the sample solution into the GC-MS system. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer for ionization and analysis. The resulting total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the compound are then analyzed.

Conclusion

The spectroscopic data of 4-(ethylthio)benzaldehyde, derived from NMR, IR, and MS techniques, provide a detailed and self-consistent structural portrait. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups—aldehyde, aromatic ring, and thioether—and the mass spectrum validates the molecular weight and reveals characteristic fragmentation patterns. This in-depth guide serves as a crucial reference for scientists, enabling confident identification, quality control, and further investigation of this versatile chemical intermediate in research and development settings.

References

-

PubChem. Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. [Link]

-

PubChem. 4-(Ethylthio)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Supporting Information for "Visible-Light-Promoted Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid". [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

SpectraBase. 2,5-Dimethoxy-4-(ethylthio)benzaldehyde - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. 2,5-Dimethoxy-4-(ethylthio)benzaldehyde - Optional[MS (GC)] - Spectrum. [Link]

-

NIST WebBook. Benzaldehyde, 4-ethyl-. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0032058). [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

Thieme. 12 Examples of IR-Spectra. [Link]

Sources

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 4-(Ethylthio)benzaldehyde | C9H10OS | CID 7006654 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 4-(Ethylthio)benzaldehyde using ¹H NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This technical guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 4-(Ethylthio)benzaldehyde, a para-substituted aromatic compound. We will explore the theoretical basis for predicting the spectrum, detailing the influence of the aldehyde and ethylthio substituents on the chemical environment of the protons. A comprehensive, field-tested protocol for sample preparation and data acquisition is provided to ensure high-quality, reproducible results. The guide culminates in a detailed interpretation of the spectral data, correlating each signal to its corresponding protons within the molecular structure. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine structural verification and in-depth molecular characterization.

Theoretical Principles and Structural Considerations

The structure of 4-(Ethylthio)benzaldehyde dictates a unique ¹H NMR spectrum. The molecule consists of a para-substituted benzene ring, an aldehyde group (-CHO), and an ethylthio group (-S-CH₂CH₃). The interplay of the electronic effects of these substituents governs the chemical shift, multiplicity, and integration of the proton signals.

-

Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing and magnetically anisotropic. This causes a significant deshielding effect on the attached proton (H-α), shifting its resonance to a very high chemical shift (downfield), typically in the δ 9-10 ppm region.[3][4] This distinct signal is often a singlet, though very weak long-range coupling to other protons can sometimes be observed.[3]

-

Ethylthio Group (-SCH₂CH₃): The sulfur atom is moderately electronegative, causing a deshielding effect on the adjacent methylene (CH₂) protons. These protons are further split by the neighboring methyl (CH₃) protons, resulting in a quartet. The terminal methyl protons are comparatively more shielded and appear as a triplet due to coupling with the methylene protons.

-

Para-Substituted Aromatic Ring: The benzene ring contains two sets of chemically equivalent protons due to the plane of symmetry passing through the aldehyde and ethylthio groups. The protons ortho to the electron-withdrawing aldehyde group (H-2, H-6) are expected to be more deshielded than the protons ortho to the electron-donating ethylthio group (H-3, H-5).[5] This electronic differentiation leads to two distinct signals in the aromatic region (typically δ 7-8 ppm).[3] Because each proton in a pair has only one non-equivalent neighbor on the adjacent carbon, they appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Based on these principles, we can predict a spectrum with four distinct signals: a singlet for the aldehyde proton, two doublets for the aromatic protons, and a quartet and a triplet for the ethyl group protons.

Experimental Protocol for High-Resolution ¹H NMR

Achieving a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and correct instrument parameterization.[6] This protocol outlines a self-validating system for acquiring a ¹H NMR spectrum of 4-(Ethylthio)benzaldehyde.

Materials and Instrumentation

-

Analyte: 4-(Ethylthio)benzaldehyde (5-10 mg)

-

Solvent: Deuterated chloroform (CDCl₃, ~0.7 mL), 99.8%+ deuteration

-

Internal Standard: Tetramethylsilane (TMS)[7]

-

Equipment: 5 mm NMR tube, Pasteur pipette, sample vial

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Causality of Choices:

-

CDCl₃ is a common, non-polar solvent that readily dissolves the analyte and has a well-characterized residual proton signal (δ ~7.26 ppm) that can be used as a secondary reference.[8] Using a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H spectrum.[6][9]

-

Tetramethylsilane (TMS) is the universally accepted primary reference standard for ¹H NMR, with its signal defined as 0.0 ppm.[3][10] It is chemically inert, volatile for easy removal, and its signal rarely overlaps with analyte signals.[11]

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 4-(Ethylthio)benzaldehyde into a clean, dry vial.[5][12]

-

Dissolution: Add approximately 0.7 mL of CDCl₃ containing 0.03-0.05% TMS to the vial.[9] Gently swirl the vial until the sample is completely dissolved.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. The final sample depth should be approximately 4-5 cm (0.6-0.7 mL).[9]

-

Labeling: Clearly label the NMR tube with the sample identity.

Spectrometer Setup and Data Acquisition

-

Insertion: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Locking: The spectrometer's software will lock onto the deuterium signal of the CDCl₃ solvent. This step ensures that the magnetic field strength remains constant throughout the experiment.[11]

-